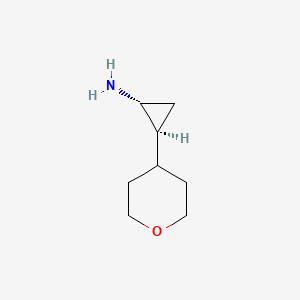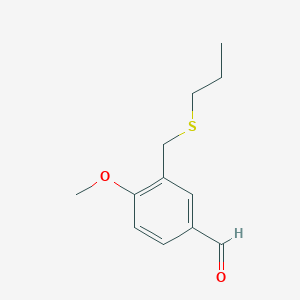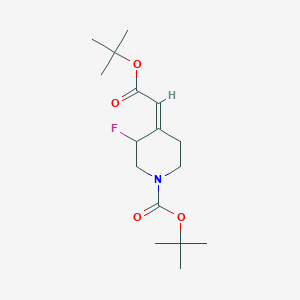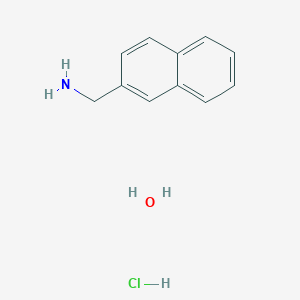![molecular formula C12H10ClN3O2 B13648175 Methyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate](/img/structure/B13648175.png)
Methyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate is a heterocyclic compound that belongs to the imidazoquinoxaline family. This compound is characterized by its unique structure, which includes a chloro substituent at the 4-position and a methyl ester group at the 3-position. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-1,2-phenylenediamine with ethyl glyoxalate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetonitrile. After the cyclization, the resulting product is subjected to esterification to obtain the methyl ester derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline derivatives or reduction to form dihydro derivatives.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and heating.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Ester Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Various substituted imidazoquinoxalines.
Oxidation Products: Quinoxaline derivatives.
Reduction Products: Dihydroimidazoquinoxalines.
Hydrolysis Products: 4-chloroimidazo[1,2-a]quinoxaline-3-carboxylic acid.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of methyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by intercalating into DNA, inhibiting enzymes, or modulating signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-chloroimidazo[1,2-a]quinoxaline
- 1-methylimidazo[1,2-a]quinoxaline
- 4-methylimidazo[1,2-a]quinoxaline
Uniqueness
Methyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate is unique due to the presence of both a chloro substituent and a methyl ester group, which confer distinct chemical and biological properties
特性
分子式 |
C12H10ClN3O2 |
|---|---|
分子量 |
263.68 g/mol |
IUPAC名 |
methyl 4-chloro-5H-imidazo[1,2-a]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C12H10ClN3O2/c1-18-12(17)16-7-6-15-9-5-3-2-4-8(9)14-10(13)11(15)16/h2-7,14H,1H3 |
InChIキー |
DQGATCUCSBREHF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)N1C=CN2C1=C(NC3=CC=CC=C32)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine](/img/structure/B13648123.png)


![3-(3-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13648137.png)



![4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,1,3-benzothiadiazol-7-yl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13648148.png)
![1-(4-Chlorophenyl)dibenzo[b,d]thiophene](/img/structure/B13648150.png)
![Lithium(1+) ion pyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13648156.png)
